5-Bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid: is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring This specific compound is characterized by the presence of a bromine atom at the 5-position, a chlorophenyl group at the 1-position, and a carboxylic acid group at the 4-position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as 1,3-diketones or β-keto esters, under acidic or basic conditions.
Introduction of the bromine atom: The bromination of the pyrazole ring can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.
Attachment of the chlorophenyl group: This step involves the reaction of the brominated pyrazole with a chlorophenyl derivative, such as 4-chlorobenzyl chloride, under basic conditions using a base like potassium carbonate.
Introduction of the carboxylic acid group: The final step involves the oxidation of the corresponding methyl or aldehyde derivative to the carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the carboxylic acid group, to form corresponding derivatives like esters or amides.
Reduction: Reduction of the carboxylic acid group can yield alcohol or aldehyde derivatives.
Substitution: The bromine and chlorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Esters, amides, or carboxylate salts.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic transformations.
Material Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials with specific properties.
Biology and Medicine:
Drug Development: The compound’s structural features make it a potential candidate for the development of pharmaceuticals, particularly as anti-inflammatory, antimicrobial, or anticancer agents.
Biological Probes: It can be used as a probe to study biological processes and interactions at the molecular level.
Industry:
Agriculture: The compound can be used in the synthesis of agrochemicals, such as herbicides or fungicides, due to its potential biological activity.
Dyes and Pigments: It can be used as an intermediate in the synthesis of dyes and pigments for various applications.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the bromine and chlorine atoms can enhance its binding affinity and specificity towards these targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex. The exact pathways and molecular targets involved can vary depending on the specific biological or chemical context.
Comparison with Similar Compounds
- 5-Bromo-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid
- 5-Bromo-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid
- 5-Bromo-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid
Comparison:
- Structural Differences: The main difference between these compounds lies in the substituent on the phenyl ring (fluoro, methyl, nitro, etc.). These variations can significantly influence the compound’s chemical and biological properties.
- Chemical Properties: The presence of different substituents can affect the compound’s reactivity, solubility, and stability. For example, electron-withdrawing groups like nitro can increase the compound’s acidity, while electron-donating groups like methyl can enhance its nucleophilicity.
- Biological Activity: The substituents can also impact the compound’s biological activity and specificity towards molecular targets. For instance, the fluoro derivative may exhibit different pharmacokinetic properties compared to the chloro derivative.
Properties
Molecular Formula |
C10H6BrClN2O2 |
---|---|
Molecular Weight |
301.52 g/mol |
IUPAC Name |
5-bromo-1-(4-chlorophenyl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C10H6BrClN2O2/c11-9-8(10(15)16)5-13-14(9)7-3-1-6(12)2-4-7/h1-5H,(H,15,16) |
InChI Key |
WZUYOGWTEZSGRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(C=N2)C(=O)O)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.